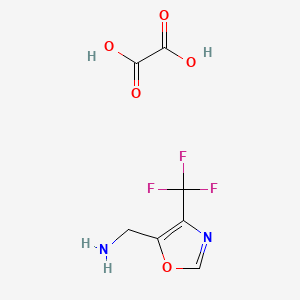
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is a chemical compound with the molecular formula C7H7F3N2O5. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate typically involves the reaction of 4-(trifluoromethyl)oxazole with methanamine in the presence of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction mixture is heated to a specific temperature to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target molecules, leading to various biological effects. The compound may interact with enzymes, receptors, or DNA, modulating their activity and resulting in specific physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methyl)oxazol-5-yl)methanamine oxalate
- (4-Chloromethyl)oxazol-5-yl)methanamine oxalate
- (4-Bromomethyl)oxazol-5-yl)methanamine oxalate
Uniqueness
(4-(Trifluoromethyl)oxazol-5-yl)methanamine oxalate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C7H7F3N2O5 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
oxalic acid;[4-(trifluoromethyl)-1,3-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C5H5F3N2O.C2H2O4/c6-5(7,8)4-3(1-9)11-2-10-4;3-1(4)2(5)6/h2H,1,9H2;(H,3,4)(H,5,6) |
Clé InChI |
MLAZGCZRGKWFPK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(O1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


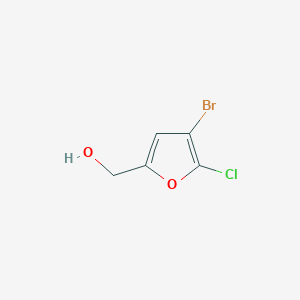
![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)
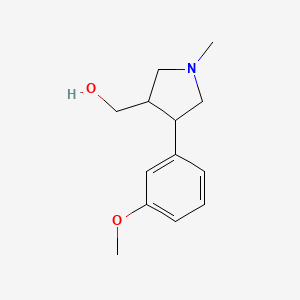
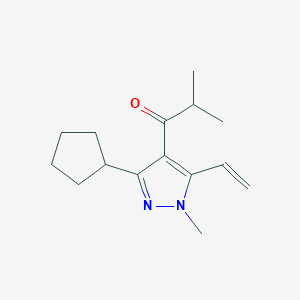
![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)
![2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055385.png)
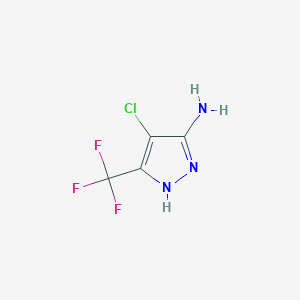
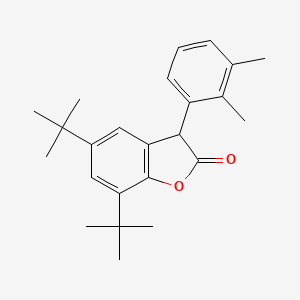
![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)
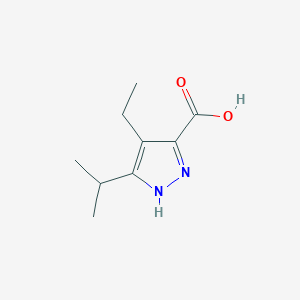
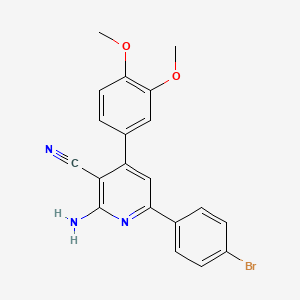
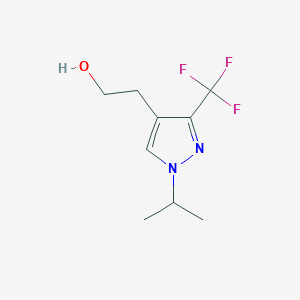
![4-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B15055446.png)
